

SIRT-IN-1: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: SIRT-IN-1

Cat. No.: B15584123

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SIRT-IN-1 is a potent, pan-inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and its impact on key cellular signaling pathways. Detailed experimental protocols and workflows are provided to facilitate its use in research and drug discovery applications.

Chemical Structure and Physicochemical Properties

SIRT-IN-1 is a complex heterocyclic molecule. Its core structure is a thieno[3,2-d]pyrimidine ring system, which is further functionalized to achieve its inhibitory activity.

Table 1: Physicochemical Properties of **SIRT-IN-1**

Property	Value	Reference
IUPAC Name	4-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-N-(thieno[3,2-d]pyrimidin-4-yl)benzamide	N/A
Molecular Formula	C ₁₉ H ₂₇ N ₅ O ₂ S	[1]
Molecular Weight	389.52 g/mol	[1]
SMILES	<chem>CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C(=C2)C(=O)NC3=C4C=C(S4)N=C(N3)N</chem>	N/A
Solubility	Soluble in DMSO	[1]
Appearance	Solid	N/A
Storage	Store at -20°C	[1]

Biological Activity and Mechanism of Action

SIRT-IN-1 is a highly potent inhibitor of the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3. Its mechanism of action involves binding to the catalytic active site of these sirtuins, thereby preventing the deacetylation of their respective protein substrates.

Table 2: Inhibitory Activity of **SIRT-IN-1** against Sirtuin Isoforms

Sirtuin Isoform	IC ₅₀ (nM)	Reference
SIRT1	15	[1]
SIRT2	10	[1]
SIRT3	33	[1]

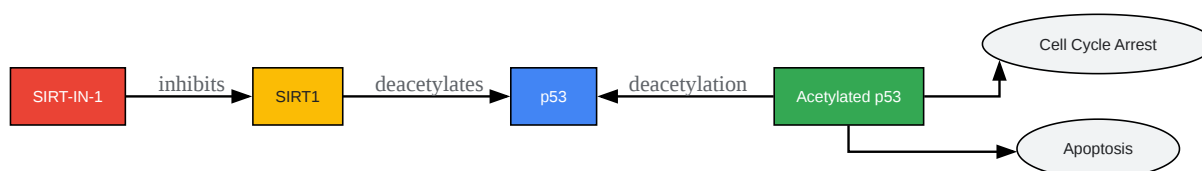
The potent, pan-inhibitory profile of **SIRT-IN-1** makes it a valuable tool for studying the collective roles of SIRT1, SIRT2, and SIRT3 in various biological processes.

Impact on Cellular Signaling Pathways

By inhibiting SIRT1, SIRT2, and SIRT3, **SIRT-IN-1** can modulate a multitude of downstream signaling pathways that are critical in cell survival, metabolism, and inflammation.

p53 Acetylation Pathway

SIRT1 is a known deacetylase of the tumor suppressor protein p53. Inhibition of SIRT1 by **SIRT-IN-1** is expected to lead to an increase in the acetylation of p53 at key lysine residues. This hyperacetylation can, in turn, enhance p53's transcriptional activity, leading to the induction of target genes involved in cell cycle arrest and apoptosis.[2][3][4]



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SIRT-IN-1 inhibits SIRT1, leading to increased p53 acetylation.

NF-κB Signaling Pathway

SIRT1 also plays a crucial role in regulating the inflammatory response by deacetylating the p65 subunit of the NF-κB transcription factor.[5][6][7] Inhibition of SIRT1 by **SIRT-IN-1** can therefore lead to the hyperacetylation of p65, which may enhance NF-κB's transcriptional activity and the subsequent expression of pro-inflammatory genes.



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SIRT-IN-1's inhibition of SIRT1 can modulate NF-κB signaling.

Metabolic Pathways

SIRT3 is a key mitochondrial sirtuin that regulates the activity of numerous metabolic enzymes through deacetylation. As a potent inhibitor of SIRT3, **SIRT-IN-1** can significantly impact cellular metabolism, including processes like the TCA cycle, fatty acid oxidation, and oxidative phosphorylation.[8][9][10] The precise effects will depend on the specific metabolic state of the cells under investigation.

Experimental Protocols

In Vitro Sirtuin Inhibition Assay (Fluorogenic)

This protocol describes a general method for determining the IC₅₀ values of sirtuin inhibitors using a fluorogenic substrate.

Materials:

- Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
- Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
- NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease that cleaves the deacetylated substrate)
- **SIRT-IN-1** (or other test compounds)
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of **SIRT-IN-1** in assay buffer.
- In a 96-well plate, add the sirtuin enzyme, NAD⁺, and the **SIRT-IN-1** dilutions.
- Initiate the reaction by adding the fluorogenic substrate.

- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the enzymatic reaction and initiate the development step by adding the developer solution.
- Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of **SIRT-IN-1** and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p53 Acetylation

This protocol details how to assess the cellular activity of **SIRT-IN-1** by measuring the acetylation status of p53.

Materials:

- Cell line of interest (e.g., MCF-7)
- **SIRT-IN-1**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-acetyl-p53 (specific for a particular lysine residue), anti-total p53, anti-SIRT1, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies

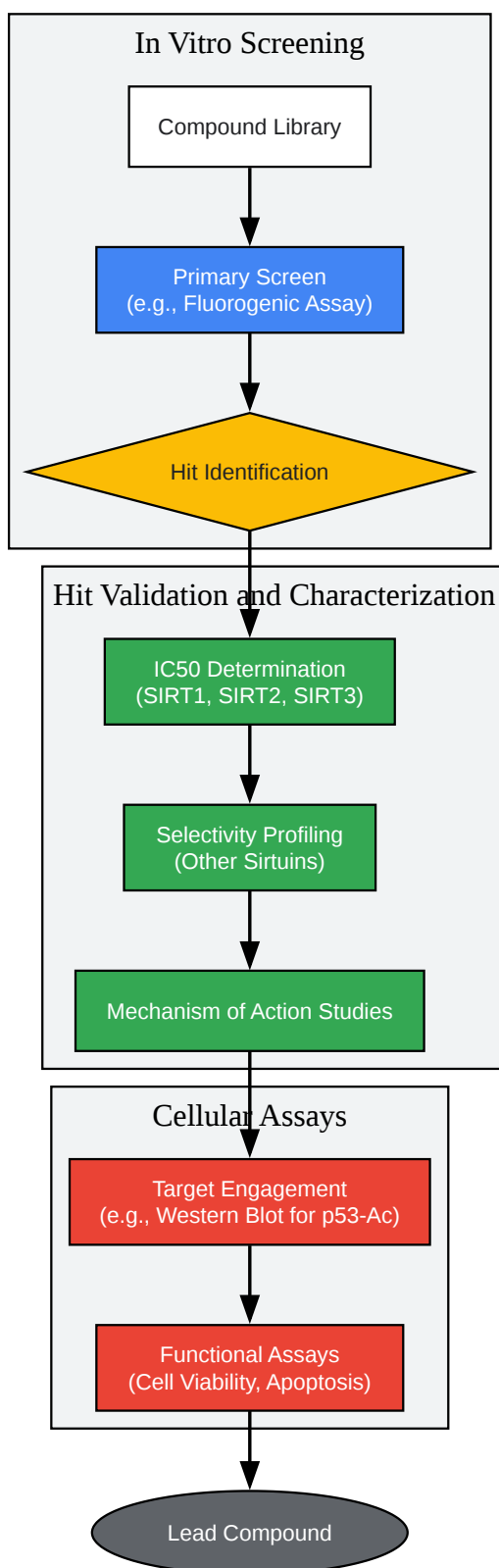
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency and treat with various concentrations of **SIRT-IN-1** for a specified time (e.g., 24 hours). Include a vehicle control.
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of acetylated p53, total p53, and SIRT1, normalized to the loading control.

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the screening and validation of sirtuin inhibitors like **SIRT-IN-1**.



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A generalized workflow for the discovery and validation of sirtuin inhibitors.

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